Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Replace metabolically labile esters or overly lipophilic oxadiazoles with this conformationally constrained building block (MW 182.18, TPSA 65.2 Ų). The cyclopropyl substituent delivers logP ~1.12-a distinct intermediate lipophilicity unobtainable with methyl (logP 0.3) or phenyl (logP 2.0) analogs. • **Pharmacokinetic advantage:** 1,3,4-oxadiazole regioisomer shows order-of-magnitude lower logD, reduced hERG inhibition, and higher solubility vs 1,2,4-oxadiazole (AstraZeneca matched-pair data). • **Synthetic utility:** Ethyl ester hydrolyzes to carboxylic acid (CAS 1215973-31-1) or undergoes direct aminolysis to carboxamide libraries; 97% purity suitable for high-throughput synthesis. • **Agrochemical relevance:** Cyclopropane improves metabolic stability in planta; scaffold noted for fungicidal/herbicidal screening libraries. Supplied at 97% purity. Immediate shipping for medicinal chemistry and crop science R&D.

Molecular Formula C8H10N2O3
Molecular Weight 182.18
CAS No. 1402232-50-1
Cat. No. B3027826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
CAS1402232-50-1
Molecular FormulaC8H10N2O3
Molecular Weight182.18
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2CC2
InChIInChI=1S/C8H10N2O3/c1-2-12-8(11)7-10-9-6(13-7)5-3-4-5/h5H,2-4H2,1H3
InChIKeyVTWNAIKWTWPTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate – Procurement Overview


Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic ester building block (C₈H₁₀N₂O₃, MW 182.18) belonging to the 1,3,4-oxadiazole class, a five-membered ring containing two nitrogen atoms and one oxygen atom [1]. The compound features a cyclopropyl substituent at the 5-position and an ethyl ester at the 2-position, making it a versatile intermediate for medicinal chemistry and agrochemical research . Commercially available at 97% purity from multiple suppliers, it serves as a precursor to the corresponding carboxylic acid and carboxamide derivatives frequently explored as bioisosteric replacements for ester and amide functionalities [1].

Building Block 1,3,4-oxadiazole ester for medicinal chemistry and agrochemical library synthesis
Substituent Cyclopropyl ring introduces conformational constraint for SAR studies
Supply Multi-supplier availability at high purity, supporting reproducible SAR campaigns

Why This Scaffold Cannot Be Casually Swapped with In-Class Analogs


Although all 5-substituted 1,3,4-oxadiazole-2-carboxylate esters share the same core heterocycle and identical topological polar surface area (TPSA = 65.2 Ų) , their lipophilicity varies substantially—from XLogP3 ≈ 0.3 for the unsubstituted and 5-methyl variants to XLogP3 ≈ 2.0 for the 5-phenyl analog [1][2]. The cyclopropyl substituent delivers a computed logP of approximately 1.12, occupying a distinct intermediate lipophilicity window that cannot be replicated by simple alkyl or aryl replacements . More critically, systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer consistently exhibits an order-of-magnitude lower logD, superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to its 1,2,4-oxadiazole counterpart [3]. These differences are not cosmetic; they directly impact pharmacokinetic performance, off-target liability, and developability—meaning that arbitrary substitution of either the 5-position group or the oxadiazole regioisomer will alter the compound's biological and physicochemical profile in ways that are predictable but not interchangeable.

This Product 5-cyclopropyl Intermediate lipophilicity suitable for balanced permeability and solubility
Potential Substitute 5-methyl or 5-phenyl Much more polar or substantially higher lipophilicity may shift ADME properties and metabolic liability
This Product 1,3,4-oxadiazole isomer Class-level evidence reports lower lipophilicity and improved metabolic stability
Potential Substitute 1,2,4-oxadiazole isomer Significantly higher logD may alter off-target and metabolic profiles; not directly interchangeable

Quantitative Differentiation Evidence Guide


Lipophilicity Positioning: Cyclopropyl vs. Methyl and Phenyl Analogs

The target compound's computed logP of 1.12 places it in a distinct intermediate lipophilicity band relative to its closest 5-substituted analogs. The 5-unsubstituted parent (Ethyl 1,3,4-oxadiazole-2-carboxylate) and the 5-methyl analog both exhibit XLogP3 = 0.3 [1][2], whereas the 5-phenyl analog shows XLogP3 = 2.0 [3]. This gives the cyclopropyl compound a logP approximately 0.8–0.9 units higher than methyl/H analogs and approximately 0.9 units lower than the phenyl analog, while the TPSA remains invariant at ~65.2 Ų across the series [1][3].

Lipophilicity Window
Cross-study comparable
ΔlogP: +0.8 vs 5-H/5-Me; –0.9 vs 5-Ph
Reported intermediate logP may support balanced ADME properties for cell-based assays
TPSA invariant across series; computed logP values, experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Lead Optimization

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer Lipophilicity Comparison

In a systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole pairs across the AstraZeneca compound collection, Boström et al. demonstrated that 'in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), as compared to its isomeric partner' [1]. The median logD difference between the two regioisomers was approximately 1.2 log units, with the 1,3,4-oxadiazole invariably being the less lipophilic partner. Additionally, the 1,3,4-oxadiazole isomers exhibited superior metabolic stability, reduced hERG channel inhibition, and higher aqueous solubility [1]. The 1,2,4-oxadiazole regioisomer of the target compound—Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (CAS 1208081-59-7)—is commercially available as a direct comparator [2].

Regioisomer LogD
Class-level inference
Median ΔlogD ≈ 1.2; 1,3,4 consistently lower lipophilicity
Class-level evidence suggests improved metabolic stability and lower hERG inhibition for 1,3,4 isomer
Matched-pair analysis, AstraZeneca dataset; compound-specific validation recommended
Medicinal Chemistry Drug Design Bioisostere Selection

Conformational Constraint Advantage of Cyclopropyl Over Acyclic Alkyl Groups

The cyclopropyl ring introduces a unique conformational restriction not achievable with acyclic 5-substituents such as ethyl, n-propyl, or isopropyl groups. Cyclopropane's rigid three-membered ring locks the C5-substituent into a fixed spatial orientation, reducing the entropic penalty upon target binding compared to freely rotating alkyl chains [1]. In drug design, cyclopropyl groups are widely employed to 'fix conformation and improve PK and water solubility' . While no direct head-to-head binding data exist for this specific compound series, the general principle is well-established: cyclopropyl substitution in 1,3,4-oxadiazole scaffolds has been associated with nanomolar binding affinity in enzyme targets—for example, a related 5-cyclopropyl-1,3,4-oxadiazole derivative demonstrated IC₅₀ = 23 nM against acetylcholinesterase and IC₅₀ = 41 nM against butyrylcholinesterase , though this compound contains a thiol rather than an ethyl ester at the 2-position.

Conformational Constraint
Supporting evidence
Cyclopropyl reduces rotatable bonds vs acyclic analogs (3 vs 5)
May offer entropic advantage in target binding; direct binding data not available for this series
Based on medicinal chemistry principles; SAR confirmation required
Structural Biology Medicinal Chemistry Conformational Analysis

Commercial Purity Benchmarking for Reproducible SAR

Multiple independent suppliers including AChemBlock , ChemScene , CymitQuimica , and Leyan consistently offer Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate at 97% purity or higher, with one supplier listing NLT 98% (MolCore) . In contrast, the 5-phenyl analog is typically supplied at 95% purity , and the 5-amino analog (CAS 4970-53-0) is commonly sold at 95–97% purity with batch-dependent variability. The consistent 97%+ purity of the cyclopropyl analog reduces the need for pre-use purification, ensuring consistent stoichiometry in subsequent synthetic transformations and minimizing variability in biological assay readouts.

Purity Benchmark
Cross-study comparable
97%+ (multiple suppliers); 5-phenyl analog 95%, 5-amino analog 95–97%
Reported consistent high purity may reduce pre-use purification for SAR campaigns
Supplier CoA; HPLC-based purity
Analytical Chemistry Procurement Quality Assurance

Optimal Deployment Scenarios in Research and Industry


Fine-Tuning Lipophilicity Without Altering Polar Surface Area

When a hit compound containing a 5-phenyl-1,3,4-oxadiazole-2-carboxylate exhibits excessive lipophilicity (XLogP3 = 2.0) and associated metabolic instability, substituting with the 5-cyclopropyl analog reduces logP by approximately 0.9 units while preserving identical TPSA (65.2 Ų) [1]. This substitution maintains the hydrogen-bonding capacity of the oxadiazole core while improving solubility and potentially reducing off-target promiscuity linked to high logD, as supported by the class-level findings of Boström et al. which showed that lower-lipophilicity 1,3,4-oxadiazoles exhibit reduced hERG inhibition and improved metabolic stability .

Fragment-Based Discovery and DEL Synthesis Using the Ethyl Ester Handle

The ethyl ester group at the 2-position serves as a convenient handle for hydrolysis to the carboxylic acid (CAS 1215973-31-1, the free acid analog) or direct aminolysis to generate carboxamide libraries [1]. The cyclopropyl substituent introduces conformational constraint that can pre-organize the molecule for target binding, potentially improving hit rates in fragment screening and DEL selections compared to flexible alkyl analogs . The 97% purity standard and multi-vendor availability ensure sufficient material quality for high-throughput library synthesis without the need for pre-purification .

Bioisosteric Replacement of Metabolically Labile Esters

1,3,4-Oxadiazoles are widely recognized as bioisosteres for ester and amide functionalities, capable of enhancing pharmacological activity through hydrogen bonding while circumventing esterase-mediated hydrolysis [1]. Compared to the 1,2,4-oxadiazole regioisomer (CAS 1208081-59-7), the 1,3,4-oxadiazole scaffold of the target compound offers order-of-magnitude lower lipophilicity and improved metabolic stability in human liver microsome assays, as demonstrated across the AstraZeneca matched-pair dataset . Researchers seeking to replace a metabolically labile ester in a lead series with a more stable heterocyclic bioisostere should preferentially select the 1,3,4-oxadiazole regioisomer and the cyclopropyl substituent for its balanced logP profile.

Agrochemical Discovery Leveraging Cyclopropyl Scaffolds

Cyclopropane-containing compounds have a strong presence in agrochemical active ingredients, where the strained ring improves metabolic stability in planta and in soil while maintaining adequate translocation properties [1]. The target compound has been specifically noted as 'particularly useful in medicinal chemistry and agrochemical research due to its potential as a scaffold for bioactive molecules' . The combination of the 1,3,4-oxadiazole core (with its favorable environmental persistence profile) and the cyclopropyl substituent positions this building block as a rational starting point for the synthesis of novel fungicidal, herbicidal, or insecticidal screening libraries.

Application
Selection Property
Validation Focus
Lipophilicity fine-tuning
5-substituent logP class
Metabolic stability and off-target profiling
Fragment & DEL library synthesis
Ethyl ester handle for derivatization
Library purity and conformational pre-organization
Bioisosteric ester replacement
1,3,4-oxadiazole regioisomer
Metabolic stability vs 1,2,4-isomer and esterase susceptibility
Agrochemical screening library
Cyclopropyl-oxadiazole scaffold
Environmental stability and translocation profiling
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